molecular formula C20H10BrN3O2 B057694 Cdk4-Inhibitor CAS No. 546102-60-7

Cdk4-Inhibitor

Katalognummer: B057694
CAS-Nummer: 546102-60-7
Molekulargewicht: 404.2 g/mol
InChI-Schlüssel: NMFKDDRQSNVETB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ein Cdk4-Inhibitor ist eine Art chemische Verbindung, die die Funktion der Cyclin-abhängigen Kinase 4 (Cdk4) hemmt. Cdk4 ist ein Enzym, das eine entscheidende Rolle bei der Regulation des Zellzyklus spielt, insbesondere beim Übergang von der G1-Phase in die S-Phase. Durch die Hemmung von Cdk4 können diese Verbindungen die Proliferation von Krebszellen verhindern, was sie in der Krebstherapie, insbesondere bei hormonrezeptor-positivem, humanem epidermalen Wachstumsfaktor-Rezeptor 2-negativem Brustkrebs, wertvoll macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cdk4-Inhibitoren umfasst typischerweise mehrere Schritte, darunter die Bildung von Kernstrukturen und die Einführung von funktionellen Gruppen, die ihre inhibitorische Aktivität verbessern. Ein üblicher Syntheseweg beinhaltet die Verwendung von heterocyclischen Verbindungen als Kernstrukturen, die dann durch verschiedene chemische Reaktionen wie Alkylierung, Acylierung und Cyclisierung modifiziert werden.

Beispielsweise umfasst die Synthese von Palbociclib, einem bekannten this compound, die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von Cdk4-Inhibitoren beinhaltet die Skalierung der in Laborsituationen verwendeten Synthesewege. Dies erfordert die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Durchflusschemie und automatisierte Synthese werden häufig eingesetzt, um eine effiziente großtechnische Produktion zu erreichen.

Wissenschaftliche Forschungsanwendungen

Cdk4-Inhibitoren haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie

In der Chemie werden diese Inhibitoren als Werkzeuge eingesetzt, um die Regulation des Zellzyklus und die Rolle von Cdk4 in verschiedenen zellulären Prozessen zu untersuchen. Sie helfen beim Verständnis der molekularen Mechanismen, die der Zellproliferation und -differenzierung zugrunde liegen.

Biologie

In der Biologie werden Cdk4-Inhibitoren verwendet, um die an der Kontrolle des Zellzyklus und der Apoptose beteiligten Pfade zu untersuchen. Sie sind wertvoll für die Untersuchung der Wechselwirkungen zwischen Cdk4 und anderen Proteinen sowie der Auswirkungen der Cdk4-Hemmung auf zelluläre Funktionen.

Medizin

In der Medizin werden Cdk4-Inhibitoren hauptsächlich in der Krebstherapie eingesetzt. Sie sind wirksam bei der Behandlung von hormonrezeptor-positivem, humanem epidermalen Wachstumsfaktor-Rezeptor 2-negativem Brustkrebs, indem sie die Proliferation von Krebszellen verhindern. Klinische Studien untersuchen auch ihr Potenzial bei der Behandlung anderer Krebsarten wie Lungen- und Bauchspeicheldrüsenkrebs .

Industrie

In der Pharmaindustrie werden Cdk4-Inhibitoren in der Medikamentenentwicklung und -screening eingesetzt. Sie dienen als Leitstrukturen für die Entwicklung neuer Antikrebsmedikamente und werden in präklinischen und klinischen Studien auf ihre Wirksamkeit und Sicherheit getestet.

Wirkmechanismus

Cdk4-Inhibitoren üben ihre Wirkung aus, indem sie an das aktive Zentrum von Cdk4 binden und so dessen Interaktion mit Cyclin D verhindern. Diese Hemmung blockiert die Phosphorylierung des Retinoblastomproteins, einem wichtigen Regulator des Zellzyklus. Dadurch wird der Zellzyklus in der G1-Phase angehalten, wodurch der Übergang in die S-Phase und die anschließende Zellteilung verhindert werden .

Wirkmechanismus

Target of Action

The primary targets of CDK4 inhibitors are the cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6 . These kinases, in conjunction with the D-type cyclins, mediate progression through the G1 phase of the cell cycle, preparing the cell to initiate DNA synthesis . CDK4/6 forms a complex with Cyclin D family members (D1, D2, and D3), and their activity is crucial for cell cycle progression .

Mode of Action

CDK4 inhibitors interact with their targets, leading to cell cycle arrest and apoptosis . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development . Therefore, targeting CDK4/6 has been proposed as a paradigm shift in the anticancer approach .

Biochemical Pathways

The cyclin D–CDK4/6 complex can be activated through various signaling pathways, including Janus kinase–signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase (PI3K)–protein kinase B (AKT), and Ras–Raf–extracellular signal-regulated protein kinases (ERK) signaling pathways . These pathways are closely linked to kinase activity, which is crucial for cell cycle progression .

Pharmacokinetics

CDK4 inhibitors, such as Ribociclib, are orally bioavailable and rapidly absorbed, with a median time to reach maximum plasma concentration of 2.4 hours and a mean half-life of 32.0 hours . They are eliminated mainly by hepatic metabolism, mostly by cytochrome P450 (CYP) 3A4 . The oral bioavailability of Ribociclib is 65.8% at a dose of 600 mg .

Result of Action

The inhibition of CDK4/6 leads to cell cycle arrest and apoptosis, thereby reducing abnormal cell proliferation and potentially leading to cancer development . Notably, CDK4/6 inhibitors also augment the immunogenicity of tumor cells, enhance the function of antigen-presenting cells (APCs), re-accommodate immune effector cells and immune-suppressing cells, and equilibrate senescence-associated secretory phenotype (SASP) and cytokine secretion .

Action Environment

The action of CDK4 inhibitors can be influenced by various environmental factors. For instance, the presence of other small-molecule targeted therapies can increase the overall survival and objective response rates in certain types of cancer . Additionally, the tumor immune microenvironment (TIME) can also influence the action, efficacy, and stability of CDK4 inhibitors .

Zukünftige Richtungen

The clinical success of CDK4/6 inhibitors has created several challenges, such as how to address acquired resistance, identifying which patients are most likely to benefit from therapy prior to treatment, and understanding the optimal timing of administration and sequencing of these agents . Ongoing research efforts are attempting to address these various challenges . The discovery of the catalytic subunit cyclin-dependent kinase (CDKs), which interacts with the regulatory subunit cyclins, serves as a checkpoint in the cell division and growth process .

Biochemische Analyse

Biochemical Properties

Cdk4 inhibitors interact with several enzymes, proteins, and other biomolecules. The primary interaction is with the Cdk4 enzyme itself, preventing it from phosphorylating the Rb protein . This interaction is crucial for the Cdk4 inhibitor’s role in halting the cell cycle. Additionally, Cdk4 inhibitors have been shown to interact with cyclin D, a protein that forms a complex with Cdk4 to regulate the cell cycle . The inhibition of Cdk4 leads to the destabilization of the Cdk4-cyclin D complex, further contributing to cell cycle arrest .

Cellular Effects

Cdk4 inhibitors have profound effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Cdk4 inhibitors can suppress the phosphorylation of the Rb protein, preventing cancer cell proliferation . They also induce diverse effects within both tumor and stromal compartments, which serve to explain aspects of their clinical activity .

Molecular Mechanism

The molecular mechanism of action of Cdk4 inhibitors involves several steps. Firstly, they bind to the Cdk4 enzyme, inhibiting its ability to phosphorylate the Rb protein . This prevents the release of E2F transcription factors that are necessary for the transition from the G1 to S phase of the cell cycle . As a result, the cell cycle is arrested, and the cells are prevented from proliferating .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cdk4 inhibitors can change over time. For instance, after a short exposure to a Cdk4 inhibitor, most hepatocellular carcinoma (HCC) cell lines show inhibition of proliferation, specifically Cdk4 inhibition, with G1 phase cells accumulation and clone formation reduction . This suggests that the Cdk4 inhibitor’s impact on cellular function can be observed in both in vitro and in vivo studies over time .

Dosage Effects in Animal Models

The effects of Cdk4 inhibitors can vary with different dosages in animal models. For example, in a model of estrogen-dependent breast cancer (MCF7), the novel Cdk4 inhibitor PF-07220060 has robust antitumor activity . The study also showed that the combination of PF-07220060 and the CDK4/6 inhibitor lerociclib significantly inhibited the growth of tamoxifen-resistant, long-term estrogen-deprived, and patient-derived xenograft tumors .

Metabolic Pathways

Cdk4 inhibitors are involved in several metabolic pathways. They interact with enzymes such as Janus kinase (JAK), signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase (PI3K), protein kinase B (AKT), and Ras–Raf–extracellular signal-regulated protein kinases (ERK) signaling pathways . These interactions can affect metabolic flux or metabolite levels, further influencing the cell cycle .

Subcellular Localization

It is known that Cdk4 itself is widely expressed in various cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclin-dependent kinase 4 inhibitors typically involves multiple steps, including the formation of core structures and the introduction of functional groups that enhance their inhibitory activity. One common synthetic route involves the use of heterocyclic compounds as core structures, which are then modified through various chemical reactions such as alkylation, acylation, and cyclization.

For example, the synthesis of palbociclib, a well-known cyclin-dependent kinase 4 inhibitor, involves the following steps:

Industrial Production Methods

Industrial production of cyclin-dependent kinase 4 inhibitors involves scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient large-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cdk4-Inhibitoren unterliegen verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Einführung von sauerstoffhaltigen funktionellen Gruppen zur Verbesserung der Aktivität.

    Reduktion: Entfernung von sauerstoffhaltigen Gruppen zur Modifizierung der Aktivität.

    Substitution: Ersatz bestimmter Atome oder Gruppen zur Verbesserung der Selektivität und Potenz.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von Cdk4-Inhibitoren verwendet werden, umfassen:

    Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.

    Reduktionsmittel: Wie Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitutionsmittel: Wie Alkylhalogenide und Acylchloride.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate der Kernstruktur mit verbesserter inhibitorischer Aktivität. Diese Derivate sind so konzipiert, dass sie pharmakokinetische Eigenschaften wie Löslichkeit, Stabilität und Bioverfügbarkeit verbessern.

Vergleich Mit ähnlichen Verbindungen

Cdk4-Inhibitoren werden häufig mit anderen Cyclin-abhängigen Kinase-Inhibitoren verglichen, wie z. B. Cdk6-Inhibitoren und Cdk2-Inhibitoren. Während alle diese Inhibitoren auf Cyclin-abhängige Kinasen abzielen, zeichnen sich Cdk4-Inhibitoren durch ihre Spezifität für Cdk4 und ihre Wirksamkeit bei der Behandlung von hormonrezeptor-positivem, humanem epidermalen Wachstumsfaktor-Rezeptor 2-negativem Brustkrebs aus.

Ähnliche Verbindungen

Cdk4-Inhibitoren zeichnen sich durch ihren spezifischen Wirkmechanismus und ihre nachgewiesene Wirksamkeit in klinischen Settings aus, was sie zu einem wertvollen Werkzeug in der Krebstherapie und wissenschaftlichen Forschung macht.

Eigenschaften

IUPAC Name

6-bromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10BrN3O2/c21-8-5-6-10-12(7-8)23-18-14(10)16-15(19(25)24-20(16)26)13-9-3-1-2-4-11(9)22-17(13)18/h1-7,22-23H,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFKDDRQSNVETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416208
Record name Cdk4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546102-60-7
Record name K-00024
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0546102607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cdk4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name K-00024
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ73ATU8W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cdk4 Inhibitor
Reactant of Route 2
Cdk4 Inhibitor
Reactant of Route 3
Cdk4 Inhibitor
Reactant of Route 4
Cdk4 Inhibitor
Reactant of Route 5
Cdk4 Inhibitor
Reactant of Route 6
Reactant of Route 6
Cdk4 Inhibitor
Customer
Q & A

A: CDK4 inhibitors primarily act by competitively binding to the ATP-binding pocket of cyclin-dependent kinase 4 (CDK4). [, ] This prevents CDK4 from forming an active complex with cyclin D, a crucial step for the phosphorylation of the retinoblastoma protein (Rb). [, ]

A: Inhibiting CDK4 prevents Rb phosphorylation, which in turn blocks the release of E2F transcription factors. [, ] Consequently, the expression of genes necessary for the G1 to S phase transition is suppressed, leading to cell cycle arrest in the G1 phase. [, , , , ]

A: Yes, in certain contexts, CDK4 inhibition can trigger apoptosis. Studies have shown that specific CDK4 inhibitors induce apoptosis in colon cancer cells by activating the NF-κB signaling pathway. [] This involves the translocation of RelA (a key NF-κB component) from the cytoplasm to the nucleolus, resulting in the repression of NF-κB-driven transcription and ultimately apoptosis. []

A: Research suggests CDK4 also regulates cellular metabolism. Inhibiting CDK4 has been linked to impaired lysosomal function, impacting both the autophagic flux and mTORC1 activation. []

A: While specific structural details vary, many CDK4 inhibitors share common structural features, such as a heterocyclic core (e.g., pyrido[2,3-d]pyrimidin-7-one, pyrrolo[2,3-d]pyrimidine) and substituents capable of interacting with key residues within the CDK4 ATP-binding pocket. [, , , ]

A: Computational methods, such as molecular docking, 3D-QSAR, pharmacophore modeling, and molecular dynamics simulations, have proven valuable in CDK4 inhibitor research. [, , , , , ] These techniques aid in understanding the structure-activity relationships, predicting binding affinities, identifying key interactions with the CDK4 active site, and designing novel inhibitors.

A: Studies have utilized molecular docking to predict binding modes and affinities of novel CDK4 inhibitors and identify critical residues involved in inhibitor binding. [, ] 3D-QSAR models have been developed to establish correlations between the molecular structures of CDK4 inhibitors and their biological activities, guiding the design of more potent compounds. [, ]

A: SAR studies have revealed that even minor structural alterations can significantly impact the potency and selectivity of CDK4 inhibitors. [, , ] For instance, introducing specific substituents at certain positions on the core scaffold can enhance CDK4 binding affinity and selectivity over other kinases like CDK2 and CDK6. [, ]

A: Research on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors showed that modifications at the 2- and 8-positions of the pyrimidine ring significantly influence CDK4 inhibitory activity. [] Similarly, studies on indolocarbazoles identified 6-substitution as crucial for potent and selective CDK4 inhibition. []

ANone: While the provided research doesn’t extensively discuss formulation challenges, developing stable and bioavailable formulations for CDK4 inhibitors can be complex. Factors like solubility, permeability, and metabolic stability need to be addressed to ensure optimal drug delivery and efficacy.

A: While generally well-tolerated, CDK4 inhibitors can cause side effects. Neutropenia (low neutrophil count) is a common side effect observed with CDK4 inhibitors, which can increase the risk of infections. [, , , ] Other reported side effects include anemia, thrombocytopenia, and gastrointestinal disturbances. [, , ]

A: Yes, researchers are actively exploring strategies to minimize the toxicity of CDK4 inhibitors. One approach involves developing highly selective CDK4 inhibitors that spare CDK6, which plays a more prominent role in hematopoiesis. [, , , ]

A: CDK4 inhibitors have been shown to exhibit favorable pharmacokinetic profiles, including good oral bioavailability and sufficient half-lives to achieve sustained target inhibition. [, , ]

A: In vivo studies have demonstrated that CDK4 inhibitors effectively inhibit tumor growth in various preclinical models, including breast cancer, lymphoma, sarcoma, and other tumor types. [, , , , ] This efficacy is often associated with reduced Rb phosphorylation, cell cycle arrest, and induction of apoptosis in tumor tissues.

A: Researchers commonly employ cell-based assays like MTS, MTT, and BrDU incorporation assays to assess the impact of CDK4 inhibitors on cell viability and proliferation. [, , , ] Additionally, techniques such as TUNEL staining, apoptosis arrays, and Western blotting are utilized to investigate the induction of apoptosis and changes in apoptotic protein expression. [, ]

A: Preclinical studies utilize xenograft models, where human cancer cells are implanted into immunodeficient mice, to evaluate the efficacy of CDK4 inhibitors in vivo. [, , , , ] These models allow researchers to assess tumor growth inhibition, survival benefits, and potential synergistic effects with other therapies.

A: Yes, clinical trials have demonstrated promising results for CDK4 inhibitors, particularly in treating hormone receptor-positive (HR+) breast cancer. [, , , , , ] For instance, Palbociclib in combination with letrozole significantly improved progression-free survival in postmenopausal women with HR+ metastatic breast cancer. [, ]

A: One mechanism of resistance involves the upregulation of CDK6, as it can compensate for CDK4 inhibition in certain contexts. [, , , ] Other potential resistance mechanisms include mutations in Rb, amplification of cyclin D1, and alterations in upstream signaling pathways that activate CDK4/6.

ANone: While the provided research doesn't specifically cover targeted delivery strategies for CDK4 inhibitors, this is an active area of research in drug development. Nanoparticle-based delivery systems, antibody-drug conjugates, and other targeted approaches could potentially enhance the delivery of CDK4 inhibitors to tumor cells while minimizing off-target effects.

A: Several potential biomarkers are under investigation. Rb status is crucial, as CDK4 inhibitors primarily exert their effects through Rb-dependent mechanisms. [, , ] Loss of Rb expression or function is associated with resistance to CDK4 inhibitors. [, ] Other potential markers include p16INK4a expression, Cyclin D1 levels, and the phosphorylation status of CDK4 and Rb. [, , , , ]

A: Research suggests that the phosphorylation status of p27Kip1 at tyrosine 88 (pY88-p27Kip1) may serve as a biomarker for CDK4 inhibitor sensitivity. [] Studies have shown a correlation between pY88-p27Kip1 levels and response to Palbociclib in breast cancer models. []

A: The development of highly selective CDK4 inhibitors represents a significant breakthrough. Early CDK inhibitors lacked selectivity, leading to significant toxicity. [, ] The discovery of Palbociclib, a highly selective CDK4/6 inhibitor, marked a turning point, leading to its FDA approval for HR+ metastatic breast cancer. [, , ]

A: The development and investigation of CDK4 inhibitors involve expertise from various scientific disciplines, including biochemistry, molecular biology, pharmacology, medicinal chemistry, and computational chemistry. [, , , , , , ] Such interdisciplinary collaboration is essential for advancing our understanding of CDK4 biology, identifying novel inhibitors, and translating these discoveries into effective cancer therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.